molecular formula C26H20N2O7 B4041122 (1-Oxo-1-phenylbutan-2-yl) 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate

(1-Oxo-1-phenylbutan-2-yl) 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B4041122
M. Wt: 472.4 g/mol
InChI Key: GOUYCUJKCASAQI-UHFFFAOYSA-N
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Description

(1-Oxo-1-phenylbutan-2-yl) 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxo-1-phenylbutan-2-yl) 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, such as solid-state synthesis, high-pressure synthesis, hydrothermal synthesis, molten salt synthesis, and combustion synthesis . Each method has its advantages and can be chosen based on the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Oxo-1-phenylbutan-2-yl) 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-Oxo-1-phenylbutan-2-yl) 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Oxo-1-phenylbutan-2-yl) 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions . The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    (1-Oxo-1-phenylbutan-2-yl) 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate: This compound is unique due to its specific combination of functional groups and structural features.

    Other Isoindole Derivatives: Compounds with similar isoindole structures but different substituents may have similar properties and applications.

    Phenylbutanone Derivatives: Compounds with similar phenylbutanone structures but different functional groups may also be comparable.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O7/c1-3-22(23(29)16-7-5-4-6-8-16)35-26(32)17-9-11-19-20(14-17)25(31)27(24(19)30)21-12-10-18(28(33)34)13-15(21)2/h4-14,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUYCUJKCASAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Oxo-1-phenylbutan-2-yl) 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
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(1-Oxo-1-phenylbutan-2-yl) 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
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(1-Oxo-1-phenylbutan-2-yl) 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
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(1-Oxo-1-phenylbutan-2-yl) 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
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(1-Oxo-1-phenylbutan-2-yl) 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate
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(1-Oxo-1-phenylbutan-2-yl) 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate

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